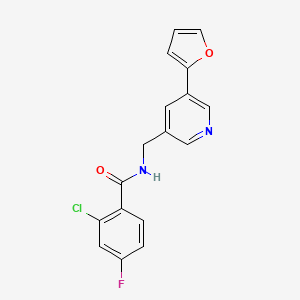

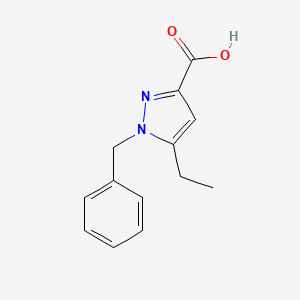

![molecular formula C9H9NO3 B2847086 4-[(Methylamino)carbonyl]benzoic acid CAS No. 23754-45-2](/img/structure/B2847086.png)

4-[(Methylamino)carbonyl]benzoic acid

Vue d'ensemble

Description

4-[(Methylamino)carbonyl]benzoic acid, also known as 4-(Methylamino)benzoic acid, is an important intermediate for the production of pharmaceutical products, dyes, flavors, and preservatives . It has a molecular formula of C9H9NO3 and a molecular weight of 179.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group (COOH) and a methylamino carbonyl group (CNC=O) .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 321.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique

Pharmacokinetics Analysis

- Study on Pharmacokinetics : A study conducted by Xu et al. (2020) focused on investigating the pharmacokinetics of a compound closely related to 4-[(Methylamino)carbonyl]benzoic acid, specifically its methyl ester derivative. Using UHPLC-ESI-Q-TOF/MS, the researchers analyzed the pharmacokinetic parameters in rats, revealing insights into its distribution and bioavailability in plasma (Xu et al., 2020).

Crystallography and Structural Analysis

- Crystal Structure Analysis : Azumaya et al. (2003) studied the crystal structure of a cyclic hexamer of 4-(methylamino)benzoic acid. The research provided insights into the compound's molecular conformation and intermolecular interactions within the crystal (Azumaya et al., 2003).

Synthesis and Chemical Applications

- Synthesis of Iothalamic Acid : He Yong-jun (2009) synthesized Iothalamic acid, an X-ray contrast agent, from a derivative of this compound, showcasing its application in medical imaging (He Yong-jun, 2009).

- Synthesis of Photolabelling Reagents : Gomis et al. (1999) synthesized [carbonyl-14C]-4-Benzoylbenzoic acid, a photolabelling reagent, using a derivative of benzoic acid, highlighting its use in radiopharmaceuticals and biochemical studies (Gomis et al., 1999).

Polymerization and Material Science

- Photoinduced Polymerization : Wrzyszczyński et al. (2000) investigated a series of sulfur-containing carboxylic acids, including 4-(methylthio)benzoic acid, in photoinduced free-radical polymerizations. This study reveals the potential of derivatives of this compound in the field of polymer science (Wrzyszczyński et al., 2000).

Catalysis and Chemical Reactions

- Catalysis in Benzylation Reactions : Adam and Andas (2007) incorporated 4-(methylamino)benzoic acid into silica, resulting in an improved catalyst for benzylation reactions. This study highlights the compound's application in enhancing chemical reaction efficiencies (Adam & Andas, 2007).

Biochemical Studies

- Carbonic Anhydrase Inhibition : Abdoli et al. (2018) investigated benzamides incorporating 4-sulfamoyl moieties derived from 4-sulfamoyl benzoic acid as inhibitors of human carbonic anhydrase. This study indicates the potential biomedical applications of derivatives of this compound in enzyme inhibition (Abdoli et al., 2018).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that benzoic acid derivatives can have antimicrobial properties . They may interact with microbial cells, leading to changes in cell function and potentially cell death .

Biochemical Pathways

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 4-(methylcarbamoyl)benzoic acid may also be involved in similar metabolic pathways.

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w value, suggests it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(methylcarbamoyl)benzoic acid. For instance, temperature and humidity can affect the solubility and stability of the compound . Additionally, the compound’s action may be influenced by the pH of the environment, as this can affect the ionization state of the compound and thus its interaction with targets .

Propriétés

IUPAC Name |

4-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTCRZMJZJPYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23754-45-2 | |

| Record name | 4-[(Methylamino)carbonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

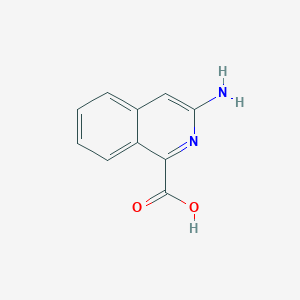

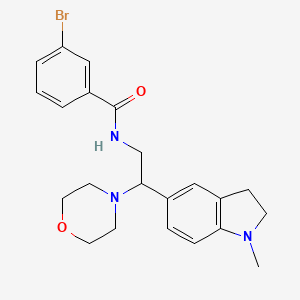

![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)

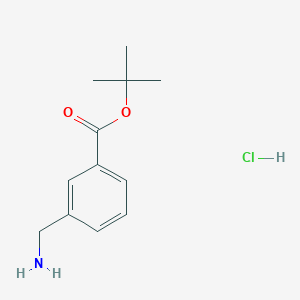

![beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat](/img/structure/B2847006.png)

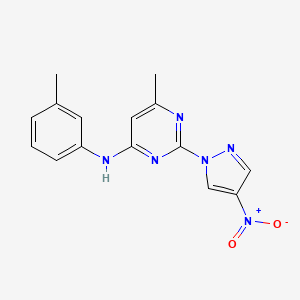

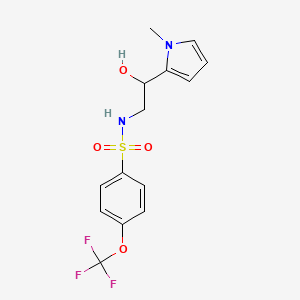

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2847008.png)

![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2847021.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide](/img/structure/B2847023.png)